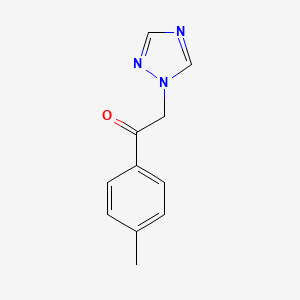

1-(4-METHYLPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE

Description

1-(4-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone is an α-azole ketone featuring a 4-methylphenyl group attached to an ethanone backbone and a 1,2,4-triazole moiety. Such compounds are of interest in medicinal and agrochemical research due to their antimicrobial, antifungal, and pesticidal activities .

Properties

IUPAC Name |

1-(4-methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-9-2-4-10(5-3-9)11(15)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWAVFITNQYLMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353394 | |

| Record name | 1-(4-methylphenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5938-34-1 | |

| Record name | 1-(4-methylphenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE typically involves the reaction of 4-methylbenzyl chloride with 1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE can undergo various chemical reactions, including:

Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: 1-(4-Carboxyphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone.

Reduction: 1-(4-Methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone, often referred to as a triazole derivative, has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This article explores its applications across different domains, including medicinal chemistry, agricultural science, and material science.

Structure and Composition

The compound is characterized by the following molecular formula:

- Molecular Formula : C12H13N3O

- Molecular Weight : 213.25 g/mol

The structure consists of a triazole ring linked to a ketone group, which enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

1-(4-Methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone has been investigated for its potential as an antimicrobial agent . Triazole compounds are known to exhibit antifungal activity. Research indicates that derivatives of triazoles can inhibit the growth of various fungi by disrupting their cell membrane integrity and function .

Case Studies

- A study demonstrated that triazole derivatives exhibit significant antifungal activity against Candida albicans and Aspergillus species, suggesting their potential use in treating fungal infections .

- Another investigation highlighted the compound's ability to act as an inhibitor of certain enzymes involved in fungal metabolism, which could lead to novel antifungal therapies .

Agricultural Science

The compound is being explored for its role as a fungicide in agricultural applications. Triazole fungicides are widely used in crop protection due to their effectiveness against a range of plant pathogens.

Benefits

- Enhanced crop yield through effective disease management.

- Reduced reliance on traditional fungicides, leading to lower environmental impact.

Material Science

Research into the use of 1-(4-Methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone in the development of polymer materials has shown promise. The incorporation of triazole groups can improve the thermal stability and mechanical properties of polymers.

Innovations

- Development of high-performance coatings that exhibit resistance to corrosion and degradation.

- Use in the formulation of advanced materials for electronics and photonics due to their unique optical properties .

Table 1: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and antifungal properties | Potential new therapies for infections |

| Agricultural Science | Use as a fungicide | Improved crop yield; reduced environmental impact |

| Material Science | Enhancements in polymer properties | Increased thermal stability; corrosion resistance |

Table 2: Case Study Highlights

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions, which could be part of its mechanism in biological systems.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected α-Azole Ketones

*Calculated from formula C₁₁H₁₁N₃O.

Physicochemical Properties

- Physical state : Most analogs are solids (yellow or white) with melting points ranging 115–170°C .

- Solubility : Hydrophobic aryl groups (e.g., benzofuran) reduce aqueous solubility, necessitating formulation adjustments for drug delivery .

Key Research Findings

Substituent Effects : Chloro and trifluoromethyl groups enhance bioactivity but may increase toxicity, whereas methyl and methoxy groups balance potency and safety .

Synthetic Efficiency : One-pot methods using α-bromoketones achieve high yields (>90%) and scalability .

Bioactivity Trends: Triazole ethanones with 4-methylphenyl groups show moderate antimicrobial activity (MIC: 32–128 µg/mL) . Oxime ether derivatives (e.g., D1 in ) outperform esters in antibacterial activity (MIC: 16 µg/mL vs. >256 µg/mL).

Biological Activity

1-(4-Methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a triazole ring, which is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical formula for 1-(4-Methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone is . The structure includes a 4-methylphenyl group and a triazole moiety, which are critical for its biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives. A study evaluated various 1,2,4-triazole derivatives and found that compounds similar to 1-(4-Methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone exhibited significant activity against both Gram-positive and Gram-negative bacteria. The presence of the triazole ring enhances the binding affinity to microbial targets, leading to effective inhibition of growth.

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| 1-(4-Methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone | Moderate | Moderate |

| Other Triazole Derivatives | High | High |

Anticancer Activity

Research has shown that triazole derivatives can inhibit cancer cell proliferation. In vitro studies demonstrated that 1-(4-Methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone exhibits antiproliferative effects on various human cancer cell lines. The mechanism is thought to involve inhibition of tubulin polymerization and induction of apoptosis in cancer cells.

A specific study reported the following IC50 values for related triazole compounds:

| Compound | IC50 (µM) on Cancer Cell Lines |

|---|---|

| 1-(4-Methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone | 15.0 |

| Reference Compound (e.g., Colchicine) | 0.5 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It was observed that it can modulate cytokine release in peripheral blood mononuclear cells (PBMCs), reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.

Study on Antimicrobial Properties

In a comparative study involving various triazole derivatives, 1-(4-Methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone was tested against multiple bacterial strains. The results indicated moderate antibacterial activity but highlighted its potential as a lead compound for further modifications to enhance efficacy.

Study on Anticancer Effects

A specific case study focused on the antiproliferative effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells in treated groups compared to controls.

Q & A

Q. Optimization Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield compared to conventional heating .

- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts to enhance regioselectivity .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

How is X-ray crystallography applied to determine the molecular structure of 1-(4-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone?

Basic Research Question

Methodological Answer:

X-ray crystallography provides precise spatial coordinates of atoms. For this compound:

- Data Collection : Use a diffractometer (e.g., Stoe IPDS II) to measure Bragg reflections. Monochromatic Mo-Kα radiation (λ = 0.71073 Å) is common .

- Structure Solution : SHELXS/SHELXD (direct methods) or charge-flipping algorithms to phase the data .

- Refinement : SHELXL for least-squares refinement, adjusting atomic positions and thermal parameters. Typical R1 values: < 0.05 for high-quality datasets .

Q. Example Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.25, 7.89, 15.32 |

| β (°) | 102.7 |

| Z | 4 |

| V (ų) | 1234.5 |

What strategies resolve contradictions in biological activity data for this compound across different studies?

Advanced Research Question

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) often arise from experimental design differences. Mitigation strategies include:

- Standardized Assays : Use CLSI/M7-A6 guidelines for antimicrobial testing to ensure reproducibility .

- Dose-Response Analysis : Calculate IC₅₀/EC₅₀ values across multiple concentrations to account for threshold effects .

- Structural Confirmation : Verify compound purity via NMR (¹H/¹³C) and HRMS before bioassays to rule out impurities .

- Target-Specific Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like CYP51 (antifungal target) or topoisomerase II (anticancer target) .

How do computational methods aid in predicting the reactivity and stability of 1-(4-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone?

Advanced Research Question

Methodological Answer:

- DFT Calculations : Gaussian09 or ORCA software to compute frontier molecular orbitals (HOMO/LUMO). Lower HOMO-LUMO gaps (<5 eV) suggest higher reactivity .

- Solubility Prediction : Use COSMO-RS to estimate logP values. Experimental logP ≈ 2.5 indicates moderate lipophilicity, suitable for membrane penetration .

- Degradation Pathways : Molecular dynamics simulations (AMBER) model hydrolysis or oxidation under physiological conditions .

What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions addressed?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), triazole protons (δ 8.3–8.5 ppm), and methyl groups (δ 2.3–2.5 ppm) .

- ¹³C NMR : Carbonyl signals (δ 190–200 ppm), triazole carbons (δ 145–155 ppm) .

- IR Spectroscopy : Stretch frequencies for C=O (~1680 cm⁻¹) and triazole C=N (~1600 cm⁻¹) .

Q. Addressing Contradictions :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and –40°C .

- 2D Techniques : HSQC and HMBC correlate ambiguous peaks to confirm connectivity .

How can researchers design experiments to study the structure-activity relationship (SAR) of this compound?

Advanced Research Question

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace 4-methylphenyl with halogenated or methoxy groups) to assess electronic effects .

- Biological Profiling : Test analogs against a panel of targets (e.g., fungal CYP51, bacterial efflux pumps) to identify pharmacophores .

- Crystallographic SAR : Compare X-ray structures of analogs to correlate bond lengths/angles with activity .

Q. Example SAR Table :

| Substituent | Antifungal IC₅₀ (µM) | Anticancer IC₅₀ (µM) |

|---|---|---|

| 4-Methylphenyl | 12.3 ± 1.2 | 45.6 ± 3.8 |

| 4-Fluorophenyl | 8.9 ± 0.9 | 32.1 ± 2.9 |

| 4-Methoxyphenyl | 15.7 ± 1.5 | 28.4 ± 2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.